4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound characterized by its unique structure comprising pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The reaction conditions typically include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the coupling of the pyrazole and isoxazole intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The pyrazole and isoxazole rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various organic solvents like ethanol and DMSO. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and isoxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: A similar compound with a pyrazole ring, used in various chemical and biological studies.
ETHYL (3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETATE: Another related compound with similar structural features, used in organic synthesis.
Uniqueness
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25N7O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H25N7O4/c1-13-19(15(3)29(26-13)18-9-7-6-8-10-18)11-24-23(31)21-20(17(5)34-27-21)12-28-16(4)22(30(32)33)14(2)25-28/h6-10H,11-12H2,1-5H3,(H,24,31) |
InChI Key |
BCAYXMXFTCZLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=NOC(=C3CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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